molecular formula C13H11ClN2O4S B2883047 (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1797887-21-8

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B2883047
CAS RN: 1797887-21-8
M. Wt: 326.75
InChI Key: XGGHKHBNTMKXDQ-UHFFFAOYSA-N
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Description

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone, also known as CSAM, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

Isoxazole derivatives have been recognized for their antimicrobial properties. The presence of the isoxazole moiety in the compound suggests potential use in developing new antimicrobial agents. Research could explore its efficacy against a range of bacterial and fungal pathogens, particularly focusing on strains that have developed resistance to current treatments .

Anti-inflammatory Agents

The anti-inflammatory potential of isoxazole compounds has been documented in various studies. This compound could be investigated for its ability to inhibit key inflammatory pathways, which could lead to the development of new anti-inflammatory medications for conditions such as arthritis or inflammatory bowel disease .

Anticancer Research

Isoxazole rings are present in several anticancer agents. The compound could be studied for its cytotoxic effects on cancer cells. It might act on specific signaling pathways or contribute to apoptosis, making it a valuable tool in cancer research .

Anticonvulsant Properties

Compounds containing azetidine and isoxazole have shown promise as anticonvulsants. This compound could be analyzed for its potential to stabilize neuronal firing rates, which might make it useful in the treatment of epilepsy or other seizure disorders .

Antidepressant and Anxiolytic Effects

The structural analogs of this compound have been explored for their effects on the central nervous system. It could be a candidate for the development of new antidepressant or anxiolytic drugs, potentially acting through modulation of neurotransmitter systems .

Antidiabetic Activity

Isoxazole derivatives have been investigated for their antidiabetic activity. This compound could be part of studies aiming to understand its impact on insulin release or glucose metabolism, which might lead to new therapies for diabetes management .

Anti-Alzheimer’s Research

Given the broad therapeutic potential of isoxazole derivatives, this compound might be studied in the context of neurodegenerative diseases like Alzheimer’s. It could be assessed for its ability to inhibit enzymes or proteins that are implicated in the disease’s progression .

Development of Diagnostic Agents

The unique structural features of this compound could make it suitable for the development of diagnostic agents. It might be used as a marker or a contrast agent in imaging techniques to diagnose various medical conditions .

properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-9-1-3-10(4-2-9)21(18,19)11-7-16(8-11)13(17)12-5-6-15-20-12/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGHKHBNTMKXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone

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